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Compound of Interest

Compound Name:
(5-Amino-2-

methylphenyl)methanol

Cat. No.: B1267788 Get Quote

CAS Number: 111437-10-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Amino-2-
methylphenyl)methanol, a key chemical intermediate with significant applications in

pharmaceutical synthesis. This document details its chemical properties, synthesis, and its role

as a crucial building block for important therapeutic agents. Particular focus is given to its

derivative, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an intermediate in the

manufacture of the anticancer drug Imatinib. This guide also explores the biological activities of

its derivatives and the relevant signaling pathways.

Core Compound Properties
(5-Amino-2-methylphenyl)methanol is a trifunctional aromatic compound containing an

amino group, a methyl group, and a hydroxymethyl group. These functional groups provide

multiple reactive sites for the synthesis of more complex molecules.
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Property Value

Molecular Formula C₈H₁₁NO

Molecular Weight 137.18 g/mol

CAS Number 111437-10-6

Appearance Powder or liquid

Purity Typically ≥97%

Synthesis of (5-Amino-2-methylphenyl)methanol
The most direct synthetic route to (5-Amino-2-methylphenyl)methanol involves the reduction

of the corresponding nitro compound, (2-methyl-5-nitrophenyl)methanol. This can be achieved

through various established methods, including catalytic hydrogenation or chemical reduction.

Experimental Protocol: Catalytic Hydrogenation
Materials:

(2-methyl-5-nitrophenyl)methanol

Palladium on carbon (5% or 10% Pd/C)

Methanol (or other suitable solvent)

Hydrogen gas

Inert gas (e.g., Nitrogen or Argon)

Filtration agent (e.g., Celite)

Procedure:

In a hydrogenation vessel, add the Pd/C catalyst under an inert atmosphere.

Add methanol to wet the catalyst.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1267788?utm_src=pdf-body
https://www.benchchem.com/product/b1267788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve (2-methyl-5-nitrophenyl)methanol in methanol and add it to the vessel.

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).

Once the reaction is complete, vent the hydrogen and purge with an inert gas.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the product by recrystallization or column chromatography if necessary.

Experimental Protocol: Reduction with Stannous
Chloride
Materials:

(2-methyl-5-nitrophenyl)methanol

Stannous chloride dihydrate (SnCl₂·2H₂O)

Ethanol

Ethyl acetate

2M Potassium hydroxide (KOH) solution

Procedure:

Dissolve (2-methyl-5-nitrophenyl)methanol in ethanol.

Add stannous chloride dihydrate to the solution.
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The reaction can be conducted at room temperature or gently heated to accelerate the

reaction. Ultrasonic irradiation has also been reported to promote this type of reduction.[1]

Monitor the reaction by TLC until the starting material is consumed.

Remove the solvent under reduced pressure.

Partition the residue between ethyl acetate and a 2M KOH solution to remove tin salts.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the product.

General Synthesis Workflow

(2-methyl-5-nitrophenyl)methanol Reduction
(e.g., H2, Pd/C or SnCl2) (5-Amino-2-methylphenyl)methanol

Click to download full resolution via product page

Caption: General synthetic workflow for (5-Amino-2-methylphenyl)methanol.

Application in the Synthesis of Imatinib Intermediate
(5-Amino-2-methylphenyl)methanol is a crucial precursor for the synthesis of N-(5-amino-2-

methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate for the anticancer drug

Imatinib.[2][3] Imatinib is a targeted therapy effective in the treatment of chronic myeloid

leukemia (CML) and gastrointestinal stromal tumors (GIST).

The synthesis of the Imatinib intermediate involves the reaction of (5-Amino-2-
methylphenyl)methanol with other reagents to build the pyrimidine ring structure.

Biological Activities of Derivatives
While there is limited publicly available data on the biological activity of (5-Amino-2-
methylphenyl)methanol itself, derivatives of its downstream product, N-(5-amino-2-

methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been synthesized and evaluated for their

antimicrobial and antioxidant properties.[2]
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Antimicrobial and Antioxidant Activity of N-(5-amino-2-
methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
Derivatives
A study on novel derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

reported moderate antimicrobial activity against various bacterial and fungal strains and good

antioxidant activity.

Compound
Antimicrobial Activity (MIC
µg/mL)

Antioxidant Activity (IC₅₀
µM)

Derivative 4b Moderate activity reported Good activity reported

Derivative 4c Moderate activity reported Good activity reported

Derivative 4e Moderate activity reported Not reported

Note: Specific MIC and IC₅₀ values were not provided in the available abstract.

Experimental Protocol: DPPH Radical Scavenging Assay
for Antioxidant Activity
The antioxidant activity of compounds can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl

(DPPH) radical scavenging assay.[4][5][6][7]

Materials:

Test compounds

DPPH solution in methanol

Methanol

Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in methanol.
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Prepare a series of dilutions of the test compound.

In a microplate or cuvette, add a specific volume of the DPPH solution.

Add a specific volume of the test compound dilution to the DPPH solution.

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm)

using a spectrophotometer.

A control containing methanol instead of the test compound is also measured.

The percentage of radical scavenging activity is calculated using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH

radicals) is determined by plotting the percentage of inhibition against the concentration of

the test compound.

Signaling Pathway: The Role of Imatinib
The significance of (5-Amino-2-methylphenyl)methanol as a building block is highlighted by

its role in the synthesis of Imatinib. Imatinib is a tyrosine kinase inhibitor that specifically targets

the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[8][9][10][11][12]

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the uncontrolled

proliferation of cancer cells by phosphorylating a multitude of downstream substrates. This

leads to the activation of several signaling pathways, including the Ras/MAPK, PI3K/Akt, and

JAK/STAT pathways, which promote cell proliferation and survival.[9][12]

Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the

phosphorylation of its substrates and thereby inhibiting the downstream signaling pathways

that lead to cancer cell growth.[10][11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1267788?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://www.researchgate.net/figure/Signal-transduction-pathway-of-the-BCR-ABL-fusion-gene-and-Imatinib-action-Imatinib_fig4_320312449
https://oncohemakey.com/imatinib-basic-results/
https://www.researchgate.net/figure/Mechanism-of-Action-of-BCR-ABL-and-of-Its-Inhibition-by-Imatinib-Panel-A-shows-the_fig1_11492545
https://proteopedia.org/wiki/index.php/Bcr-Abl_and_Imatinib_%28STI571_or_Gleevec%29
https://www.researchgate.net/figure/Signal-transduction-pathway-of-the-BCR-ABL-fusion-gene-and-Imatinib-action-Imatinib_fig4_320312449
https://proteopedia.org/wiki/index.php/Bcr-Abl_and_Imatinib_%28STI571_or_Gleevec%29
https://oncohemakey.com/imatinib-basic-results/
https://www.researchgate.net/figure/Mechanism-of-Action-of-BCR-ABL-and-of-Its-Inhibition-by-Imatinib-Panel-A-shows-the_fig1_11492545
https://proteopedia.org/wiki/index.php/Bcr-Abl_and_Imatinib_%28STI571_or_Gleevec%29
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imatinib Mechanism of Action in CML
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Caption: Signaling pathway of BCR-ABL and the inhibitory action of Imatinib.

Conclusion
(5-Amino-2-methylphenyl)methanol is a valuable and versatile chemical intermediate. Its

primary significance lies in its role as a key building block in the synthesis of complex

pharmaceutical compounds, most notably the anticancer drug Imatinib. While direct biological
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data on the core molecule is limited, the demonstrated antimicrobial and antioxidant activities

of its derivatives suggest a potential for broader applications in drug discovery. The well-

understood mechanism of action of Imatinib highlights the critical importance of this synthetic

precursor in the development of targeted cancer therapies. Further research into the biological

properties of (5-Amino-2-methylphenyl)methanol and its simpler derivatives may unveil new

therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1267788#5-amino-2-methylphenyl-methanol-cas-
number-111437-10-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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